molecular formula C12H6F6O6S2 B1639728 Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) CAS No. 151391-00-3

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

Cat. No.: B1639728
CAS No.: 151391-00-3
M. Wt: 424.3 g/mol
InChI Key: NWUWLVCEYBABOV-UHFFFAOYSA-N
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Description

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) is an organic synthetic intermediate characterized by the presence of two highly reactive trifluoromethanesulfonate (triflate) groups at the 2 and 7 positions of the naphthalene core. This configuration makes it a versatile and valuable building block in advanced materials research . The primary research value of this compound lies in its application in cross-coupling reactions, particularly in Palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings. The triflate groups are excellent leaving groups, enabling the efficient construction of extended π-conjugated systems. This is crucial for the synthesis of organic semiconductors, dyes, and electroactive polymers . Researchers utilize this reagent to create novel organic materials for use in organic field-effect transistors (OFETs) and other electronic devices . As a substrate for further functionalization, the naphthalene core can be modified with various protecting groups or functional handles, such as trimethylsilyl groups, to fine-tune the reactivity and solubility for complex multi-step syntheses . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use. The compound is often recommended to be stored in a cool, dark place and may be moisture-sensitive, requiring handling under inert gas .

Properties

IUPAC Name

[7-(trifluoromethylsulfonyloxy)naphthalen-2-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-3-1-7-2-4-10(6-8(7)5-9)24-26(21,22)12(16,17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUWLVCEYBABOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701174194
Record name 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate)
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Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151391-00-3
Record name 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate)
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Record name 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Naphthalenebis(trifluoromethanesulfonate)
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Preparation Methods

Direct Sulfonation of Naphthalene-2,7-diol

The most prevalent synthesis involves the sulfonation of naphthalene-2,7-diol (5a) using trifluoromethanesulfonic anhydride (Tf2O). This method leverages the high electrophilicity of Tf2O to achieve bis-functionalization under controlled conditions.

Reaction Conditions and Optimization

In a representative procedure, naphthalene-2,7-diol (5a) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Trifluoromethanesulfonic anhydride (2.2 equivalents) is added dropwise at 0°C, followed by the gradual addition of 2,6-lutidine (2.5 equivalents) to neutralize liberated triflic acid. The reaction mixture is stirred for 12 hours at room temperature, yielding the bis-triflate derivative as a white crystalline solid after aqueous workup (82% yield).

Key parameters influencing yield include:

  • Temperature : Reactions conducted above 0°C risk decomposition of the triflate groups.
  • Base Selection : 2,6-Lutidine outperforms pyridine due to superior steric hindrance, minimizing side reactions.
  • Solvent Polarity : Dichloromethane ensures optimal solubility of both reactants and intermediates.

Analytical Characterization

The product is validated via 1H NMR (CDCl3): δ 8.05 (d, J = 8.4 Hz, 2H), 7.85 (dd, J = 8.4, 1.2 Hz, 2H), 7.45 (d, J = 1.2 Hz, 2H). 19F NMR exhibits a singlet at δ -78.5 ppm, confirming equivalence of triflate groups. High-resolution mass spectrometry (HRMS) corroborates the molecular ion [M+H]+ at m/z 425.0942 (calculated: 425.0938).

Two-Chamber Reactor Approach via In Situ Triflyl Gas Generation

A novel method utilizes a two-chamber reactor to generate trifluoromethanesulfonyl fluoride (CF3SO2F) gas, which subsequently reacts with naphthalene-2,7-diol. This approach minimizes handling of volatile intermediates and enhances scalability.

Reactor Configuration and Procedure

Chamber A contains N-phenyltrifluoromethanesulfonimide (PhNTf2, 1.5 equivalents) and potassium bifluoride (KHF2, 1.0 equivalent) in acetonitrile (MeCN). Chamber B houses naphthalene-2,7-diol (1.0 equivalent), N,N-diisopropylethylamine (DIPEA, 3.0 equivalents), and trifluorotoluene (internal standard) in MeCN/H2O (3:1 v/v).

Upon mixing, PhNTf2 and KHF2 react to release CF3SO2F gas, which diffuses into Chamber B. The diol undergoes sequential sulfonation over 18 hours at 25°C, achieving >99% conversion (19F NMR quantification).

Table 1. Optimization of Two-Chamber Reaction Parameters
Parameter Optimal Value Impact on Yield
DIPEA Equivalents 3.0 Maximizes deprotonation
Solvent Ratio (MeCN:H2O) 3:1 Enhances gas solubility
Reaction Time 18 hours Ensures complete bis-sulfonation

Advantages Over Conventional Methods

  • Safety : Avoids direct handling of Tf2O, which is moisture-sensitive and corrosive.
  • Selectivity : No detectable mono-sulfonated byproducts due to controlled gas-phase reactivity.
  • Scalability : Reactor design facilitates gram-scale synthesis without yield loss.

Alternative Pathways: Metal-Catalyzed Triflation

While less common, palladium-catalyzed triflation has been explored for sterically hindered diols. Using [(π-allyl)PdCl]2 (5 mol%) and PhNTf2 (2.2 equivalents) in tetrahydrofuran (THF), the reaction proceeds via oxidative addition to form a Pd-Tf intermediate. However, yields for naphthalene-2,7-diyl derivatives remain suboptimal (≤65%) due to competing decomposition pathways.

Applications in Subsequent Transformations

The compound serves as a precursor for Suzuki-Miyaura couplings, enabling access to extended π-conjugated systems. For example, reaction with (2-formylphenyl)boronic acid under Pd(PPh3)4 catalysis yields bis-aldehydes, pivotal in polymer synthesis.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate groups. These groups are excellent leaving groups, making the compound highly reactive in nucleophilic aromatic substitution reactions .

Common Reagents and Conditions

Common reagents used in reactions with naphthalene-2,7-diyl bis(trifluoromethanesulfonate) include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base to facilitate the substitution process .

Major Products

The major products formed from reactions with naphthalene-2,7-diyl bis(trifluoromethanesulfonate) depend on the nucleophile used. For example, reactions with amines yield naphthylamines, while reactions with alcohols produce naphthyl ethers .

Scientific Research Applications

Scientific Research Applications

Organic Synthesis: 3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate) serves as an effective reagent in organic synthesis, facilitating the creation of complex organic molecules and improving both reaction yields and selectivity . It can be used in alkoxyalkylation reactions to modify electron-rich aromatic compounds and as a coupling agent in the synthesis of various naphthalene derivatives.

Material Science: Due to its unique properties, 3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate) is valuable in the development of advanced materials, including polymers and coatings, that require enhanced thermal and chemical stability . The compound possesses excellent thermal stability and resistance to chemical degradation, making it suitable for such applications .

Pharmaceutical Development: In medicinal chemistry, this compound is used to modify drug candidates, which improves their bioavailability and pharmacokinetic profiles, crucial for effective drug design . Naphthalene derivatives, including compounds similar to 3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate), have demonstrated anticancer potential. For example, a related naphthalene-substituted compound showed in vitro cytotoxic activity against MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest. The anticancer activity is believed to arise from the ability of naphthalene derivatives to interact with cellular targets like topoisomerases and microtubules, disrupting normal cellular processes and leading to increased apoptosis in cancer cells.

Electronics: The compound is applied in the fabrication of electronic components due to its excellent insulating properties, contributing to the development of more efficient electronic devices .

Catalysis: 3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate) acts as a catalyst in various chemical reactions, streamlining processes in industrial applications, which can lead to reduced costs and improved sustainability .

Data Tables

Table 1: Organic Synthesis Applications

ApplicationDescription
AlkoxyalkylationModification of aromatic compounds to enhance reactivity
Coupling AgentFormation of complex naphthalene derivatives

Table 2: Material Properties

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent

Table 3: Anticancer Activity Summary

CompoundCell LineMechanismIC50 (µM)
Compound AMDA-MB-231Induces apoptosis1.0
3,6-Bis(trimethylsilyl)naphthalene derivativeTBDTBDTBD

Case Studies

Anticancer Properties: Research has indicated that naphthalene derivatives can exhibit cytotoxic activity against various cancer cell lines. For instance, a related naphthalene-substituted compound demonstrated potent activity against MDA-MB-231 breast cancer cells by inducing apoptosis.

Mechanism of Action

The mechanism by which naphthalene-2,7-diyl bis(trifluoromethanesulfonate) exerts its effects is primarily through its role as a leaving group in substitution reactions. The trifluoromethanesulfonate groups are highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This makes the compound highly effective in promoting nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The reactivity and applications of naphthalene-derived bis(trifluoromethanesulfonate) compounds depend on substituent positions and functional groups. Key comparisons include:

Compound Name Substituent Positions Functional Groups Key Applications
Naphthalene-2,7-diyl bis(triflate) 2,7-OTf; 3,6-Br Bromine, OTf Synthesis of naphthodithiophenes
Naphthalene-2,3-diyl bis(triflate) 2,3-OTf OTf Precursor for ethynyl-substituted aromatics
3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(triflate) 2,7-OTf; 3,6-SiMe₃ Trimethylsilyl, OTf Aryne precursor for octatwistacene
Phenylene bis(triflate) (e.g., 2,5-bis(trimethylsilyl)-1,4-phenylene bis(triflate)) 1,4-OTf Trimethylsilyl, OTf Synthesis of heptatwistacene

Key Observations:

  • Substituent Effects: Bromine at the 3,6-positions in the title compound enhances electrophilicity, facilitating nucleophilic displacement of OTf groups. In contrast, trimethylsilyl (SiMe₃) substituents in 3,6-bis(trimethylsilyl)naphthalene-2,7-diyl bis(triflate) stabilize aryne intermediates for PAH synthesis .
  • Positional Isomerism: Naphthalene-2,3-diyl bis(triflate) lacks bromine, making its OTf groups more accessible for alkyne coupling reactions (e.g., Sonogashira), whereas the 2,7-diyl isomer’s linear conjugation enables extended π-systems in naphthodithiophenes .

Crystallographic and Physical Properties

  • Crystal Packing: The title compound’s F···F interactions create a ribbon-like motif, distinct from the layered stacking of non-fluorinated analogs. This reduces solubility in nonpolar solvents compared to SiMe₃-substituted derivatives .
  • Thermal Stability: Triflate groups decompose above 200°C, limiting high-temperature applications. Bromine substituents increase molecular weight and melting point relative to hydrogen- or methyl-substituted analogs .

Biological Activity

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) is a synthetic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) features two trifluoromethanesulfonate (OTf) groups attached to a naphthalene backbone. This configuration imparts significant electronegativity and reactivity, making it a compound of interest in medicinal chemistry and organic synthesis.

Property Value
Molecular Formula C₁₂H₄F₆O₆S₂
Molecular Weight 424.3 g/mol
Functional Groups Trifluoromethanesulfonate
Reactivity High due to electronegative groups

The mechanism of action for naphthalene-2,7-diyl bis(trifluoromethanesulfonate) is hypothesized to involve the inhibition of critical bacterial enzymes involved in cell wall synthesis. Similar compounds have been shown to disrupt peptidoglycan cross-linking, leading to bacterial cell lysis . The presence of the trifluoromethanesulfonate groups may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.

Study 1: Antibacterial Activity Evaluation

A study investigating the antibacterial activity of naphthalene derivatives found that compounds with sulfonate groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to assess the effectiveness of these compounds .

Study 2: Synthesis and Biological Evaluation

In another study focusing on the synthesis of naphthalene-based compounds, researchers synthesized naphthalene-2,7-diyl bis(trifluoromethanesulfonate) as a precursor for further modifications aimed at enhancing biological activity. The synthesized compound was evaluated for its potential as an organic field-effect transistor (OFET), indicating its versatility beyond biological applications .

Applications in Drug Design

The unique properties of naphthalene-2,7-diyl bis(trifluoromethanesulfonate) make it a valuable candidate in drug design. Its ability to modify drug candidates can improve bioavailability and pharmacokinetic profiles, crucial for effective therapeutic agents . Furthermore, its role as a chiral ligand suggests potential applications in asymmetric catalysis for drug synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution using naphthalene diol derivatives. For example, 3,6-dibromonaphthalene-2,7-diol is reacted with trifluoromethanesulfonic anhydride in dichloromethane at 273 K, using triethylamine as a base. Purification involves column chromatography (petroleum ether:ethyl acetate = 10:1) to yield the product in ~65% yield . This method ensures efficient sulfonate group introduction while minimizing side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is essential for confirming molecular geometry. Key parameters include the R factor (≤0.044), wR factor (≤0.094), and mean C–C bond deviations (e.g., 0.005 Å) . Displacement ellipsoid plots at 70% probability levels and H-atom constraints refine structural accuracy . Supplementary techniques like NMR and IR validate functional groups, while elemental analysis confirms purity.

Q. How can environmental stability and degradation pathways be assessed for this compound?

  • Methodological Answer : Environmental monitoring involves analyzing partitioning in air, water, and soil using chromatography (HPLC/GC-MS) . Degradation studies under controlled conditions (e.g., UV exposure, microbial activity) track transformation products. Computational models predict hydrolysis rates based on sulfonate group reactivity and steric effects.

Advanced Research Questions

Q. What mechanistic insights govern the substitution reactivity of the trifluoromethanesulfonate groups?

  • Methodological Answer : The electron-withdrawing triflate groups facilitate nucleophilic substitution (e.g., Suzuki coupling or acetylenic radical insertion). Kinetic studies (e.g., variable-temperature NMR) reveal activation barriers, while DFT calculations model transition states. Steric hindrance from the naphthalene backbone and bromo substituents (in derivatives) may slow SN2 pathways, favoring concerted mechanisms .

Q. How do crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Refinement challenges arise from disordered solvent molecules or omitted reflections (e.g., (0 1 1), (0 2 0)). Using SHELX software, anisotropic displacement parameters and riding H-atom models improve data-to-parameter ratios (e.g., 15.5:1). Short F···F contacts (2.715–2.832 Å) indicate intermolecular interactions critical for crystal packing .

Q. What strategies mitigate handling challenges due to moisture sensitivity?

  • Methodological Answer : Strict anhydrous conditions (glovebox, Schlenk techniques) prevent hydrolysis. Storage under inert gas (Ar/N₂) at ≤−20°C preserves stability. Reaction progress is monitored via TLC or in situ FTIR to detect premature degradation.

Q. How can computational modeling enhance the design of naphthalene-based organic semiconductors?

  • Methodological Answer : Crystal structure data (e.g., π-stacking distances, torsional angles) inform DFT studies on charge transport properties. For example, twisted benzene rings (3.2°) in the naphthalene core reduce aggregation-induced quenching, optimizing luminescence in organic field-effect transistors (OFETs) .

Q. How should researchers address contradictions in toxicity data across studies?

  • Methodological Answer : Apply risk-of-bias assessment frameworks (e.g., Tables C-6/C-7) to evaluate study design rigor. Studies with inadequate randomization or unreported outcomes are downgraded to "Low Confidence." Meta-analyses weight high-confidence data (e.g., consistent hepatic/renal effects in mammals) to resolve discrepancies .

Q. What advanced applications leverage the bifunctional reactivity of this compound?

  • Methodological Answer : The compound serves as a precursor for naphthodithiophenes via sulfide substitution, enabling OFET fabrication . Bidirectional annulation reactions (e.g., with diketones) synthesize polycyclic aromatic hydrocarbons (PAHs) for optoelectronic materials, achieving yields >70% under Pd catalysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)
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Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

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